

liquid-phase microextraction for norfluoxetine analysis in plasma

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Compound of Interest		
Compound Name:	Norfluoxetine	
Cat. No.:	B159337	Get Quote

An advanced liquid-phase microextraction (LPME) protocol has been developed for the sensitive and selective analysis of **norfluoxetine**, the primary active metabolite of fluoxetine, in human plasma. This method, coupled with gas chromatography-mass spectrometry (GC-MS), offers a simple, cost-effective, and environmentally friendly alternative to traditional sample preparation techniques. By utilizing a two-phase hollow fiber liquid-phase microextraction (HF-LPME) setup, this protocol achieves significant preconcentration of **norfluoxetine** from complex biological matrices, enabling accurate quantification at therapeutic concentrations.

This application note provides a detailed protocol for the HF-LPME of **norfluoxetine** from human plasma, along with a summary of the method's performance characteristics. The procedure involves the extraction of the analyte from a plasma sample into a small volume of organic solvent supported within the pores of a porous hollow fiber, followed by direct analysis.

Quantitative Data Summary

The performance of the liquid-phase microextraction method for the analysis of **norfluoxetine** in plasma is summarized in the table below. The data demonstrates excellent linearity, precision, and low detection limits, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.



Parameter	Norfluoxetine	Fluoxetine (for comparison)
Linearity Range (ng/mL)	15 - 500	10 - 500
Correlation Coefficient (R²)	0.9972	0.9973
Intra-assay Precision (% RSD)	4.8 - 13.1	4.8 - 13.1
Inter-assay Precision (% RSD)	5.4 - 14.2	5.4 - 14.2
Limit of Detection (LOD) (ng/mL)	5	3
Limit of Quantification (LOQ) (ng/mL)	15	10

Experimental Protocols

This section details the step-by-step methodology for the two-phase hollow fiber liquid-phase microextraction of **norfluoxetine** from human plasma, followed by GC-MS analysis.

Materials and Reagents

- Norfluoxetine and Fluoxetine standards
- Internal Standard (IS) solution
- Human plasma (blank and patient samples)
- Organic extraction solvent (e.g., n-octanol, dihexyl ether)
- Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) MBTFA)
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
- Hollow polypropylene fibers (e.g., 600 μ m internal diameter, 200 μ m wall thickness, 0.2 μ m pore size)



- Microsyringe for solvent handling
- Vortex mixer
- Centrifuge
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

Protocol: Two-Phase Hollow Fiber Liquid-Phase Microextraction (HF-LPME)

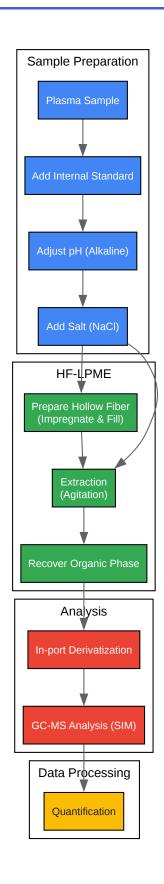
- Sample Preparation:
 - Allow frozen plasma samples to thaw at room temperature.
 - Vortex the samples to ensure homogeneity.
 - In a suitable vial, add a defined volume of plasma (e.g., 1 mL).
 - Spike the sample with the internal standard.
 - Adjust the pH of the plasma sample to alkaline conditions (e.g., pH > 10) using NaOH to
 ensure norfluoxetine is in its free base form.
 - Add NaCl to the sample (e.g., to a final concentration of 10-20% w/v) to enhance extraction efficiency through the salting-out effect.[1]
- Hollow Fiber Preparation:
 - Cut a piece of the hollow fiber to a specific length (e.g., 5 cm).
 - Immerse the fiber in the organic extraction solvent for a few seconds to impregnate the pores of the fiber wall.
 - Fill the lumen of the hollow fiber with the same organic solvent using a microsyringe. This
 volume will serve as the acceptor phase.
- Extraction Procedure:



- Place the prepared hollow fiber into the plasma sample vial.
- Seal the vial and place it on a multi-tube shaker or magnetic stirrer.
- Perform the extraction for a defined period (e.g., 60 minutes) at a constant agitation speed
 (e.g., 1000 rpm) and controlled temperature.[1]
- Analyte Recovery:
 - After extraction, carefully remove the hollow fiber from the plasma sample.
 - Withdraw the organic solvent (acceptor phase) from the lumen of the fiber using a microsyringe.
- Derivatization and GC-MS Analysis:
 - The collected organic extract is then subjected to derivatization. For GC-MS analysis of polar analytes like **norfluoxetine**, derivatization is often necessary to improve volatility and chromatographic performance.
 - A common approach is in-port derivatization, where the extract is co-injected with a derivatizing agent such as MBTFA into the hot GC injection port.[1]
 - o Inject a small volume (e.g., 1 μL) of the derivatized sample into the GC-MS system.
 - The analysis is performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]

Visualizations Experimental Workflow Diagram



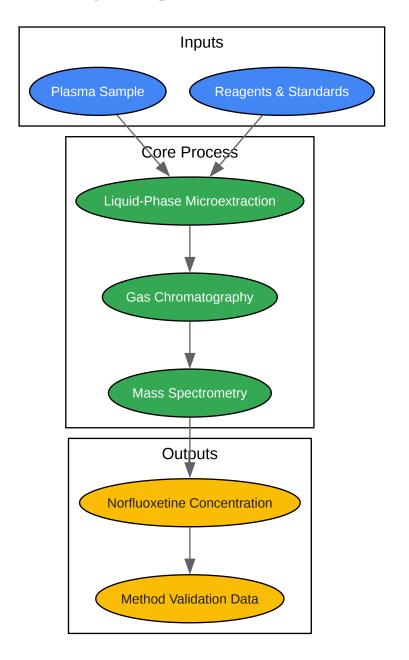


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Caption: Workflow for Norfluoxetine Analysis using HF-LPME.



Logical Relationship Diagram



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Caption: Logical Flow of the Analytical Method.

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References

- 1. researchgate.net [researchgate.net]
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